

An In-depth Technical Guide to 2-Methyl-5-phenylfuran-3-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Methyl-5-phenylfuran-3-carboxylic acid
Cat. No.:	B017805

[Get Quote](#)

CAS Number: 108124-17-0

Synonyms: Jedi1, 2-Methyl-5-phenyl-3-furoic acid

This technical guide provides a comprehensive overview of **2-Methyl-5-phenylfuran-3-carboxylic acid**, a heterocyclic compound with significant interest in the fields of chemical synthesis and pharmacology. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, biological activity, and relevant experimental protocols.

Physicochemical and Spectroscopic Data

2-Methyl-5-phenylfuran-3-carboxylic acid is a solid, appearing as a white to beige or light yellow crystalline powder.^{[1][2]} It is soluble in dimethyl sulfoxide (DMSO).^[1] The compound is an activator of the mechanosensitive Piezo1 channel.^[1]

Table 1: Physicochemical Properties

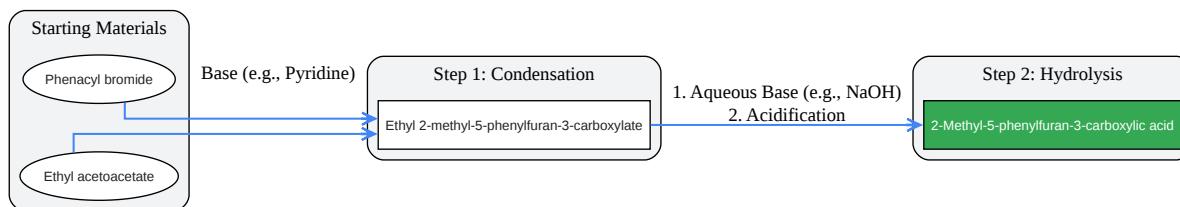
Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₁₀ O ₃	[3][4]
Molecular Weight	202.21 g/mol	[3][4]
Melting Point	176 °C	[5]
Boiling Point (Predicted)	357.1 ± 30.0 °C	[5]
Density (Predicted)	1.0 ± 0.06 g/cm ³	[5]
pKa (Predicted)	4.34 ± 0.26	[2]
XLogP3-AA	2.6	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	3	[2]
Rotatable Bond Count	2	[2]
Topological Polar Surface Area	50.4 Å ²	[2]
Heavy Atom Count	15	[2]
Complexity	233	[2]
InChIKey	VLMNACSEESRUAK-UHFFFAOYSA-N	[3]
Canonical SMILES	CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)O	[2][3]

Table 2: Solubility Data in Various Solvents at 298 K

Solvent	Solubility (mol/L)
Acetonitrile	Data not available
Dimethylketone	Data not available
Isopropanol	Data not available
Ethylacetate	Data not available
Benzene	Data not available

Note: A study on the thermodynamic properties of solubility has been conducted, but specific solubility values at 298 K were not found in the search results. The study investigated the temperature dependencies of solubility in these solvents.[6]

Table 3: Spectroscopic Data


Spectroscopy	Data	Source(s)
¹ H NMR (600 MHz, DMSO-d ₆)	δ 2.65 (s, 3H, CH ₃), 7.16 (s, 1H, furan-H), 7.31 (t, J=8.1 Hz, 1H, C ₆ H ₅), 7.55 (d, J=8.0 Hz, 2H, C ₆ H ₅), 7.81 (d, J=8.0 Hz, 2H, C ₆ H ₅), 11.09 (bs, 1H, COOH)	[6]
¹³ C NMR (Predicted)	Carboxyl carbon: ~165-185 ppm; Aromatic and furan carbons: ~105-157 ppm; Methyl carbon: ~10-20 ppm.	Based on typical chemical shifts for similar functional groups.
Infrared (IR) (Predicted)	Broad O-H stretch: ~3300-2500 cm ⁻¹ ; C=O stretch: ~1760-1690 cm ⁻¹ ; C-O stretch: ~1320-1210 cm ⁻¹ .	Based on characteristic absorptions for carboxylic acids.
Mass Spectrometry (MS) (Predicted)	Molecular Ion (M ⁺): m/z 202.	Based on molecular weight.

Synthesis of 2-Methyl-5-phenylfuran-3-carboxylic acid

A specific, peer-reviewed synthesis protocol for **2-Methyl-5-phenylfuran-3-carboxylic acid** was not found in the available literature. However, its synthesis can be plausibly achieved through established methods for furan ring formation, such as the Fiest-Benary synthesis. The following is an adapted protocol based on the synthesis of a closely related intermediate, ethyl 2-methyl-5-phenylfuran-3-carboxylate.^[7]

Plausible Synthetic Route: Fiest-Benary Synthesis

The Fiest-Benary synthesis involves the condensation of an α -halo ketone with a β -dicarbonyl compound, followed by hydrolysis and decarboxylation.^[7]

[Click to download full resolution via product page](#)

Plausible synthetic workflow for **2-Methyl-5-phenylfuran-3-carboxylic acid**.

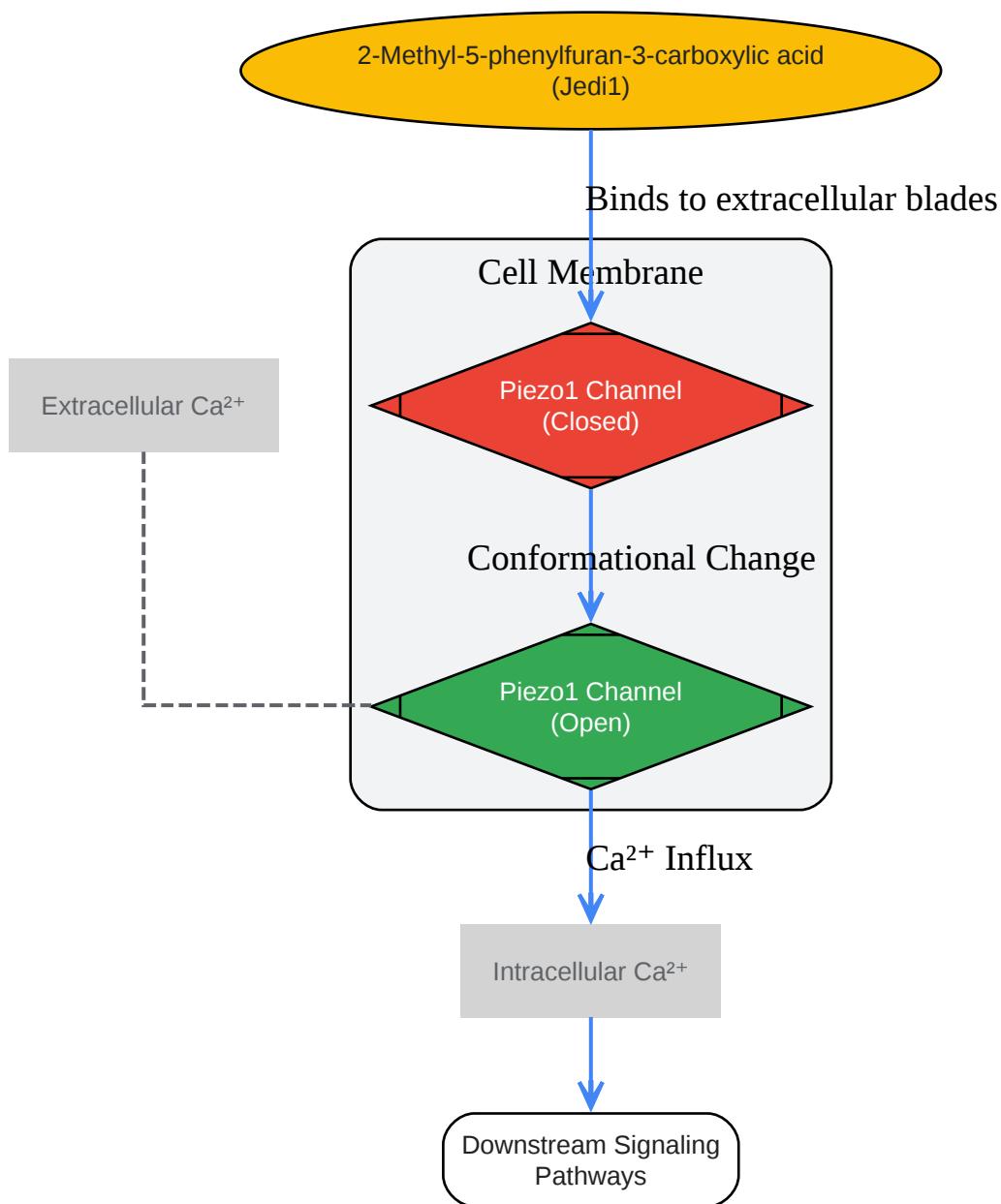
Experimental Protocol (Adapted)

Step 1: Synthesis of Ethyl 2-methyl-5-phenylfuran-3-carboxylate^[7]

- Reaction Setup: In a round-bottom flask, dissolve ethyl acetoacetate (1.0 equivalent) in a suitable solvent such as ethanol or pyridine.
- Base Addition: Add a base such as pyridine or triethylamine (1.1 equivalents) to the solution.

- Addition of α -Halo Ketone: Slowly add phenacyl bromide (1.0 equivalent) to the reaction mixture.
- Reaction Conditions: Heat the mixture at 50-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up and Purification: After cooling, the reaction mixture is worked up by extraction with an organic solvent. The crude product is then purified, for example, by column chromatography.

Step 2: Hydrolysis to **2-Methyl-5-phenylfuran-3-carboxylic acid**^[7]


- Hydrolysis: The intermediate, ethyl 2-methyl-5-phenylfuran-3-carboxylate, is hydrolyzed with an aqueous base (e.g., NaOH).
- Acidification: The reaction mixture is then acidified (e.g., with HCl) to precipitate the carboxylic acid.
- Isolation: The solid product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
[\[6\]](#)

Biological Activity and Mechanism of Action

2-Methyl-5-phenylfuran-3-carboxylic acid, also known as Jedi1, is a chemical activator of the mechanosensitive ion channel Piezo1.^{[1][8]} Piezo1 is a large transmembrane protein that plays a crucial role in sensing mechanical stimuli in various physiological processes.

Mechanism of Action: Piezo1 Channel Activation

Jedi1 activates the Piezo1 channel through a mechanism that is distinct from other known activators like Yoda1. It is believed to interact with the extracellular regions of the peripheral blade-like structures of the Piezo1 channel.^{[3][8]} This interaction leads to a conformational change in the channel, resulting in its opening and subsequent influx of cations, primarily Ca^{2+} , into the cell. This influx of calcium ions then triggers various downstream signaling pathways.

[Click to download full resolution via product page](#)

Signaling pathway of Piezo1 activation by Jedi1.

Experimental Protocols for Biological Assays

The following is a generalized protocol for assessing the activity of **2-Methyl-5-phenylfuran-3-carboxylic acid** (Jedi1) on Piezo1 channels, based on a study investigating its effects on red blood cells.[9]

Protocol: Assessment of Piezo1 Activation in Red Blood Cells

Objective: To determine the effect of Jedi1 on the osmotic fragility of red blood cells (RBCs) as an indicator of Piezo1 channel activation.

Materials:

- Freshly collected human red blood cells
- **2-Methyl-5-phenylfuran-3-carboxylic acid (Jedi1)**
- RPMI medium
- Phosphate-buffered saline (PBS)
- Varying concentrations of NaCl solution for osmotic fragility testing
- Spectrophotometer

Procedure:

- RBC Preparation: Isolate RBCs from whole blood by centrifugation and wash them with PBS.
- Treatment: Incubate a suspension of RBCs with a desired concentration of Jedi1 (e.g., 1 mM) in RPMI medium for a specified period (e.g., 10 minutes to 18 hours).^[9] A vehicle control (e.g., DMSO) should be run in parallel.
- Washing: After incubation, wash the RBCs extensively with PBS to remove the compound.
- Osmotic Fragility Assay: a. Prepare a series of tubes with decreasing concentrations of NaCl solution. b. Add an equal volume of the treated and control RBC suspensions to each tube. c. Incubate at room temperature for a set time (e.g., 30 minutes). d. Centrifuge the tubes to pellet the intact RBCs. e. Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm) to quantify hemolysis.

- Data Analysis: Plot the percentage of hemolysis against the NaCl concentration. An increased osmotic fragility (hemolysis at higher NaCl concentrations) in the Jedi1-treated group compared to the control group indicates Piezo1 channel activation.

[Click to download full resolution via product page](#)

Experimental workflow for osmotic fragility assay.

Applications in Drug Discovery and Development

The role of **2-Methyl-5-phenylfuran-3-carboxylic acid** as a Piezo1 activator makes it a valuable tool for studying the physiological and pathological functions of this ion channel. Its potential applications in drug discovery include:

- Target Validation: Investigating the therapeutic potential of activating Piezo1 in various diseases, such as those related to blood pressure regulation, red blood cell volume, and bone formation.
- Assay Development: Serving as a reference compound in high-throughput screening campaigns to identify novel Piezo1 modulators.
- Lead Optimization: The furan-3-carboxylic acid scaffold can serve as a starting point for the design and synthesis of more potent and selective Piezo1 agonists with improved pharmacokinetic properties.

The development of brain-targeted derivatives of Jedi1 highlights its potential for treating neurodegenerative disorders.^[5] Further research into furan-2-carboxylic acid derivatives has also shown promise in the context of type 2 diabetes mellitus, suggesting that this class of compounds has a broad therapeutic potential.

Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols are generalized and may require optimization for specific laboratory

conditions. All chemical handling and experimentation should be conducted in accordance with appropriate safety guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Chemical activation of the mechanotransduction channel Piezo1 | eLife [elifesciences.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Human Metabolome Database: ¹³C NMR Spectrum (1D, 200 MHz, D₂O, predicted) (HMDB0013749) [hmdb.ca]
- 7. Piezo Channel (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 8. Jedi1 - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methyl-5-phenylfuran-3-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b017805#2-methyl-5-phenylfuran-3-carboxylic-acid-cas-number-108124-17-0>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com